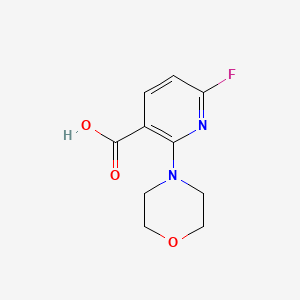

6-Fluoro-2-morpholinonicotinic acid

CAS No.:

Cat. No.: VC13648031

Molecular Formula: C10H11FN2O3

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FN2O3 |

|---|---|

| Molecular Weight | 226.20 g/mol |

| IUPAC Name | 6-fluoro-2-morpholin-4-ylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H11FN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) |

| Standard InChI Key | QBIJNHXTLYMQPF-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C=CC(=N2)F)C(=O)O |

| Canonical SMILES | C1COCCN1C2=C(C=CC(=N2)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted with a carboxylic acid group at position 3, a fluorine atom at position 6, and a morpholine ring at position 2 . The morpholine moiety introduces a six-membered oxygen- and nitrogen-containing heterocycle, which significantly influences the molecule's electronic and steric properties. The 2D and 3D structural representations (PubChem CID 126482590) confirm a planar pyridine ring with the morpholine group adopting a chair conformation .

Table 1: Key Structural Descriptors

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.20 g/mol | |

| SMILES | C1COCCN1C2=C(C=CC(=N2)F)C(=O)O | |

| InChIKey | QBIJNHXTLYMQPF-UHFFFAOYSA-N |

Spectral and Computational Data

The compound’s computed properties include a topological polar surface area (TPSA) of 62.7 Ų, indicative of moderate polarity, and an XLogP3 value of 0.9, suggesting balanced lipophilicity . Hydrogen bonding capacity is defined by one donor (carboxylic acid -OH) and six acceptors (morpholine oxygen, pyridine nitrogen, and carbonyl oxygen) . These attributes are critical for predicting solubility and membrane permeability in biological systems.

Synthesis and Reaction Pathways

| Compound | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 6-Fluoronicotinic acid | KMnO₄, KOH | 95°C | 11.8 g | |

| 6-Fluoro-2-methylnicotinic acid | Not specified | N/A | N/A |

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

With a calculated XLogP3 of 0.9 , the compound exhibits moderate lipophilicity, favoring both aqueous and lipid environments. The TPSA of 62.7 Ų aligns with molecules capable of crossing the blood-brain barrier, though experimental data are needed to confirm this .

Stability and Degradation

The morpholine ring’s conformational flexibility may reduce crystallinity, potentially enhancing solubility but complicating storage. Accelerated stability studies under varying pH and temperature conditions are required to assess degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume